![molecular formula C20H18N6O B12278407 1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea CAS No. 1039364-92-5](/img/structure/B12278407.png)
1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-N’-(3-methylphenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-N’-(3-methylphenyl)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at specific positions to introduce the amino and phenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-N’-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Urea, N-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-N’-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of Urea, N-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-N’-(3-methylphenyl)- involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs)The pathways involved include the inhibition of CDK12 and CDK13, which play crucial roles in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines: These compounds also inhibit kinases but have different structural features and activity profiles.
5-R-aminoazolo[1,5-a]pyrimidin-7-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness
Urea, N-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-N’-(3-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit CDK12 and CDK13, along with its potential for further functionalization, makes it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
1039364-92-5 |
|---|---|
Molekularformel |
C20H18N6O |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C20H18N6O/c1-13-3-2-4-16(11-13)25-20(27)24-15-7-5-14(6-8-15)17-12-22-18-9-10-23-26(18)19(17)21/h2-12H,21H2,1H3,(H2,24,25,27) |
InChI-Schlüssel |
QQKMHMVISILPIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=C(N4C(=CC=N4)N=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


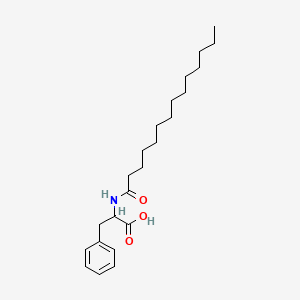
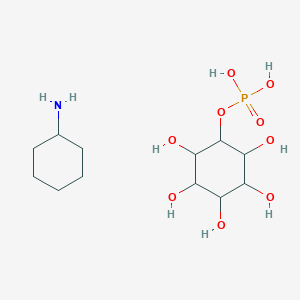
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
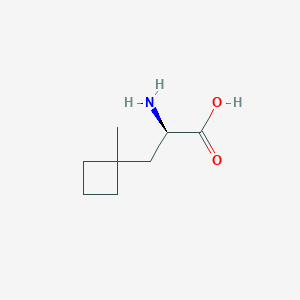
![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)
![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
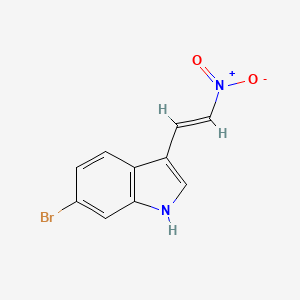

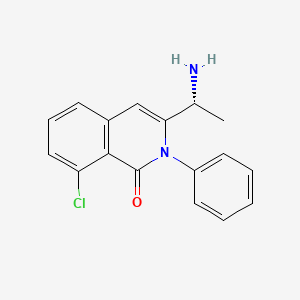
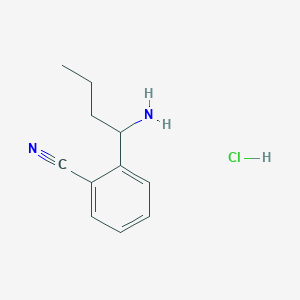
![(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)
